Thiourea, N,N-dimethyl-N'-((3aR,4S,5R,7S,7aR)-octahydro-4,7-methano-1H-inden-5-yl)-, rel-
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Overview
Description
Thiourea, N,N-dimethyl-N’-((3aR,4S,5R,7S,7aR)-octahydro-4,7-methano-1H-inden-5-yl)-, rel- is a complex organic compound with a unique structure. This compound is part of the thiourea family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The compound’s structure includes a thiourea group, which is characterized by the presence of sulfur and nitrogen atoms, and a bicyclic indenyl group, which adds to its complexity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N,N-dimethyl-N’-((3aR,4S,5R,7S,7aR)-octahydro-4,7-methano-1H-inden-5-yl)-, rel- typically involves the reaction of N,N-dimethylthiourea with a suitable indenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final synthesis. The use of advanced techniques such as chromatography and crystallization ensures the high purity and quality of the final product. The scalability of the production process is also considered to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N,N-dimethyl-N’-((3aR,4S,5R,7S,7aR)-octahydro-4,7-methano-1H-inden-5-yl)-, rel- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Thiourea, N,N-dimethyl-N’-((3aR,4S,5R,7S,7aR)-octahydro-4,7-methano-1H-inden-5-yl)-, rel- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Thiourea, N,N-dimethyl-N’-((3aR,4S,5R,7S,7aR)-octahydro-4,7-methano-1H-inden-5-yl)-, rel- involves its interaction with specific molecular targets and pathways. The thiourea group can form strong interactions with metal ions, enzymes, and other biomolecules, leading to various biological effects. The indenyl group may also contribute to the compound’s activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Thiourea, N,N-dimethyl-N’-((3aR,4S,5R,7S,7aR)-octahydro-4,7-methano-1H-inden-5-yl)-, rel- include other thiourea derivatives and indenyl compounds. Examples include:
N,N-dimethylthiourea: A simpler thiourea derivative with similar reactivity.
Indenyl thiourea: A compound with a similar indenyl group but different substitution patterns.
Uniqueness
The uniqueness of Thiourea, N,N-dimethyl-N’-((3aR,4S,5R,7S,7aR)-octahydro-4,7-methano-1H-inden-5-yl)-, rel- lies in its combination of the thiourea and indenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
72403-61-3 |
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Molecular Formula |
C13H22N2S |
Molecular Weight |
238.39 g/mol |
IUPAC Name |
1,1-dimethyl-3-[(1R,2R,6R,7R,8R)-8-tricyclo[5.2.1.02,6]decanyl]thiourea |
InChI |
InChI=1S/C13H22N2S/c1-15(2)13(16)14-12-7-8-6-11(12)10-5-3-4-9(8)10/h8-12H,3-7H2,1-2H3,(H,14,16)/t8-,9-,10-,11-,12-/m1/s1 |
InChI Key |
HNKLSLNEIRIASJ-LZQZFOIKSA-N |
Isomeric SMILES |
CN(C)C(=S)N[C@@H]1C[C@H]2C[C@@H]1[C@H]3[C@@H]2CCC3 |
Canonical SMILES |
CN(C)C(=S)NC1CC2CC1C3C2CCC3 |
Origin of Product |
United States |
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